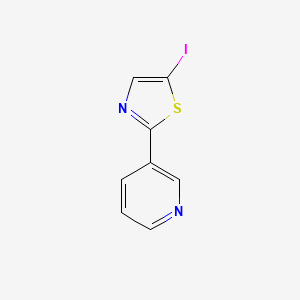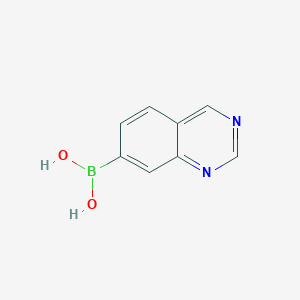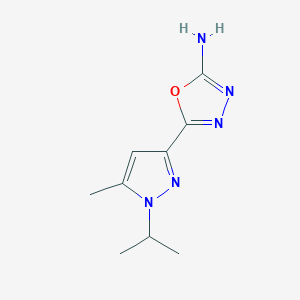
(3-氟-4-(5-甲基-1,3,4-噁二唑-2-基)苯基)硼酸
描述
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H8BFN2O3 and its molecular weight is 221.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噁二唑部分,尤其是1,3,4-噁二唑,因其抗癌特性而被广泛研究。具有这种结构的化合物在抑制各种癌细胞系的生长方面显示出令人鼓舞的结果。 例如,某些噁二唑在体外表现出显著的抗癌活性,其IC50值在低微摩尔范围内,针对MCF-7(乳腺癌)和KB(口腔癌)细胞系 。化合物中的硼酸基团可用于开发蛋白酶体抑制剂,这在调节癌细胞中的蛋白质降解中至关重要。
抗糖尿病应用
噁二唑,包括那些具有1,3,4-噁二唑核心结构的化合物,已被确定为潜在的抗糖尿病药物。 它们可以作为PPARγ激动剂,在葡萄糖调节和脂质代谢中发挥作用 。氟苯基的存在可能会增强与受体的结合亲和力,为开发新的抗糖尿病药物提供途径。
抗病毒特性
1,3,4-噁二唑衍生物以其抗病毒活性而闻名。它们可以被设计为靶向病毒酶或蛋白质,干扰病毒的复制能力。 硼酸部分在创建针对病毒蛋白酶的抑制剂方面可能特别有用 。
抗炎作用
据报道,含有1,3,4-噁二唑的化合物具有抗炎特性。它们可以抑制促炎细胞因子的产生并调节炎症反应。 这使它们成为治疗炎症性疾病的潜在候选药物 。
抗菌和抗真菌活性
噁二唑的抗菌和抗真菌作用已得到充分证明。它们可以破坏细菌细胞壁合成或真菌细胞膜完整性。 硼酸基团可以通过促进化合物与参与细胞壁生物合成的酶结合来增强这些特性 。
镇痛潜力
噁二唑衍生物已被探索用于其镇痛作用。它们可以作用于中枢或外周疼痛通路,在不产生与阿片类药物相关的副作用的情况下缓解疼痛。 可以优化化合物的结构特征,包括硼酸基团,以获得更好的疗效 。
抗惊厥活性
1,3,4-噁二唑核是几种抗惊厥药物的常见特征。这些化合物可以调节神经递质释放或作用于离子通道以防止癫痫发作。 噁二唑环上的特定取代模式,例如3-氟苯基,会影响抗惊厥活性 。
酶抑制
已知硼酸与酶形成可逆共价复合物,特别是那些在其活性位点具有二醇功能的酶。 这种特性在酶抑制剂的设计中得到利用,酶抑制剂在各种治疗领域都有应用,包括癌症、代谢紊乱和传染病 。
作用机制
Target of Action
The primary targets of 3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid are unsaturated bonds in various chemical reactions . The compound is often used in Suzuki–Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through the addition of B–H over an unsaturated bond . This interaction occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond is a key step in these pathways .
Pharmacokinetics
It’s known that dehydroboration can be a problematic decomposition pathway for these motifs .
Result of Action
The compound’s action results in the formation of novel compounds. For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction could be catalyzed by ethers . Additionally, the compound should be stored at -20°C for maximum recovery .
生化分析
Biochemical Properties
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, particularly with serine proteases and other enzymes that have active site serine residues . The compound’s fluorine atom and oxadiazole ring also contribute to its binding affinity and specificity, enhancing its potential as a biochemical tool.
Cellular Effects
The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes, leading to altered signaling cascades and changes in gene expression profiles. Additionally, its interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues. This binding inhibits enzyme activity, leading to downstream effects on cellular processes. The compound can also interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s versatility and potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and persistent changes in cellular processes.
Dosage Effects in Animal Models
The effects of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic pathways related to carbohydrate and lipid metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . These interactions determine the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of (3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a biochemical tool . Understanding the subcellular distribution of the compound is essential for optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
[3-fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BFN2O3/c1-5-12-13-9(16-5)7-3-2-6(10(14)15)4-8(7)11/h2-4,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXQWDZYOMAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NN=C(O2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674411 | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-71-1 | |
| Record name | B-[3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)





![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)


![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

